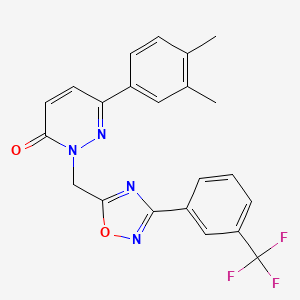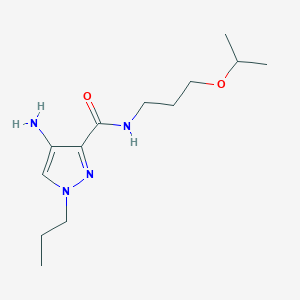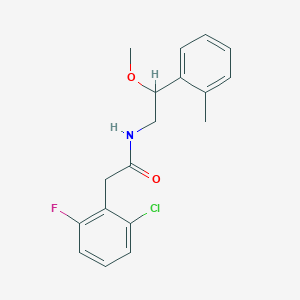
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide' involves the reaction of 2-chloro-6-fluoroaniline with 2-methoxy-2-(o-tolyl)acetaldehyde followed by acetylation of the resulting amine.
Starting Materials
2-chloro-6-fluoroaniline, 2-methoxy-2-(o-tolyl)acetaldehyde, acetic anhydride, pyridine, sodium acetate, chloroform, wate
Reaction
Step 1: 2-chloro-6-fluoroaniline is reacted with 2-methoxy-2-(o-tolyl)acetaldehyde in the presence of sodium acetate and chloroform to form the corresponding imine intermediate., Step 2: The imine intermediate is then acetylated using acetic anhydride and pyridine to form the final product, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide., Step 3: The product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide involves the inhibition of BTK, which is a crucial enzyme involved in the signaling pathway of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which has therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide are primarily related to its inhibition of BTK. This inhibition leads to the suppression of B-cell activation and proliferation, which has therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research has also suggested that this compound may have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide in lab experiments include its selectivity for BTK and its potential therapeutic benefits in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
For research on 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide include exploring its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research may also focus on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies may also investigate the potential toxicity of this compound and its safety profile in various applications.
Aplicaciones Científicas De Investigación
The scientific research application of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is primarily focused on its potential therapeutic applications. As a selective inhibitor of BTK, this compound has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research has also been conducted on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-12-6-3-4-7-13(12)17(23-2)11-21-18(22)10-14-15(19)8-5-9-16(14)20/h3-9,17H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWAHEFJJARWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

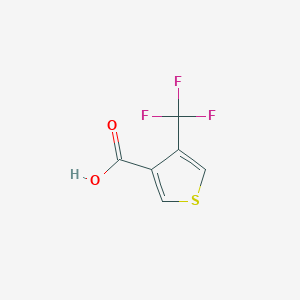
![N-(3-fluoro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2413751.png)
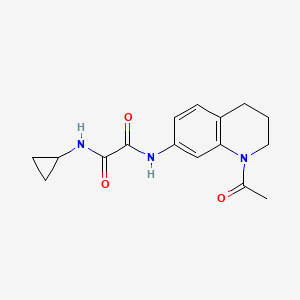
![2-[(2,6-Difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one](/img/structure/B2413756.png)
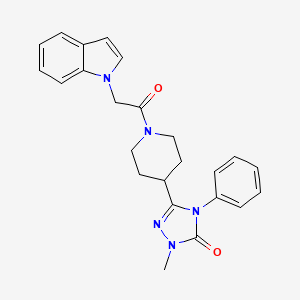
![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)
![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)
![Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2413762.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2413763.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2413764.png)
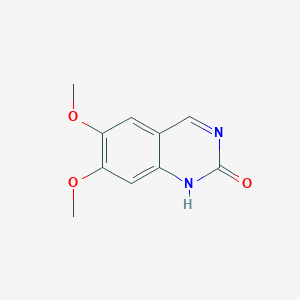
![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)
